molecular formula C18H21ClN2O3S2 B2395000 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dimethylphenyl)piperidine-2-carboxamide CAS No. 1049866-07-0

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dimethylphenyl)piperidine-2-carboxamide

Cat. No. B2395000
CAS RN: 1049866-07-0
M. Wt: 412.95
InChI Key: NQBRFSZRRMYJEL-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dimethylphenyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C18H21ClN2O3S2 and its molecular weight is 412.95. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dimethylphenyl)piperidine-2-carboxamide and related compounds have been extensively researched for their synthetic pathways and biological activities. A notable study in the field of organic chemistry explored the synthesis of biologically active O-substituted derivatives of piperidine-based sulfonamides, demonstrating their potential against various enzymes such as lipoxygenase and cholinesterases. This process involved coupling reactions under controlled conditions, showcasing the compound's relevance in developing enzyme inhibitors (Khalid et al., 2013).

Antimicrobial and Anticancer Potential

Further research has identified the antimicrobial and anticancer potentials of piperidine derivatives. For instance, the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives aimed at Alzheimer’s disease treatment showcased the enzyme inhibition activity against acetyl cholinesterase, alongside evaluating hemolytic activity to validate the compounds as drug candidates (Rehman et al., 2018). Additionally, compounds bearing 4-piperidinyl-1,3,4-oxadiazole moieties were synthesized and evaluated as promising anticancer agents, indicating the potential therapeutic applications of such compounds in cancer treatment (Rehman et al., 2018).

Pharmacological Applications

The pharmacological landscape also benefits from the compound's derivatives, as evidenced by research into selective serotonin 4 receptor agonists for gastrointestinal motility enhancement. Benzamide derivatives with a piperidin-4-ylmethyl moiety were synthesized, highlighting their potential as prokinetic agents with reduced side effects, offering insights into the compound's utility in medical therapeutics (Sonda et al., 2004).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3,5-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S2/c1-12-9-13(2)11-14(10-12)20-18(22)15-5-3-4-8-21(15)26(23,24)17-7-6-16(19)25-17/h6-7,9-11,15H,3-5,8H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBRFSZRRMYJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dimethylphenyl)piperidine-2-carboxamide

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